molecular formula C7H4Br2O B1584873 2,4-Dibromobenzaldehyde CAS No. 5629-98-1

2,4-Dibromobenzaldehyde

Cat. No. B1584873
CAS RN: 5629-98-1
M. Wt: 263.91 g/mol
InChI Key: PGSVNTIDEZRNES-UHFFFAOYSA-N
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Description

2,4-Dibromobenzaldehyde is a chemical compound with the molecular formula C7H4Br2O and a molecular weight of 263.92 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H . The SMILES string representation is O=CC1=CC=C(Br)C=C1Br .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 291.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.1±3.0 kJ/mol, and it has a flash point of 115.8±9.7 °C . The compound has a molar refractivity of 48.4±0.3 cm3 .

Scientific Research Applications

Synthesis Applications

2,4-Dibromobenzaldehyde is primarily used in various synthesis processes. It acts as a starting material or intermediate in the synthesis of complex organic compounds:

  • Synthesis of Novel Compounds

    A study by Shimura, Kawai, and Minegishi (1993) explored the synthesis of 2,5-Dibromobenzaldehyde and its reaction with Hexylmagnesium Bromide, showcasing its use in creating new compounds (Shimura, Kawai, & Minegishi, 1993).

  • Catalytic Oxidation

    Wu et al. (2016) demonstrated the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to corresponding aldehydes, implying potential application in creating derivatives of this compound (Wu et al., 2016).

  • Self-Condensation Reactions

    Redshaw, Wood, and Elsegood (2007) reported the self-condensation of 2-Amino-3,5-dibromobenzaldehyde in the presence of anthranilic acid, leading to the formation of tungsten(V) complexes, indicating a role in complex ligand formation (Redshaw, Wood, & Elsegood, 2007).

Organic Chemistry Research

This compound is instrumental in advancing organic chemistry research:

  • Development of Synthetic Methods

    Feng Dan-q (2013) introduced a new synthetic method for 2-Amino-3,5-dibromobenzaldehyde, reflecting its importance in developing novel synthetic routes (Feng Dan-q, 2013).

  • Applications in Solid Phase Organic Synthesis

    Swayze (1997) investigated benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde for use as linkers in solid phase organic synthesis, suggesting similar potential uses for this compound (Swayze, 1997).

Material Science and Engineering

The compound finds applications in the field of material science and engineering:

  • Optical Nonlinearity Studies

    Kwon et al. (2009) explored the influence of phenolic hydroxyl groups on second-order optical nonlinearity, particularly focusing on dihydroxybenzaldehyde isomers, hinting at potential applications of this compound in optical materials (Kwon et al., 2009).

  • Electrocatalytic Activity

    Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehyde films towards NADH oxidation, which could suggest similar research applications for this compound in developing biosensors or electrocatalysts (Pariente et al., 1996).

Safety and Hazards

2,4-Dibromobenzaldehyde is associated with certain hazards. It may cause skin irritation and serious eye irritation, and it may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSVNTIDEZRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347443
Record name 2,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5629-98-1
Record name 2,4-Dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5629-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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